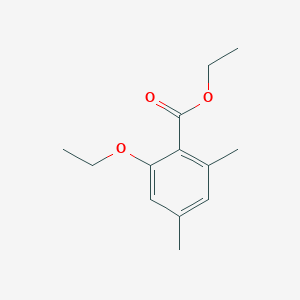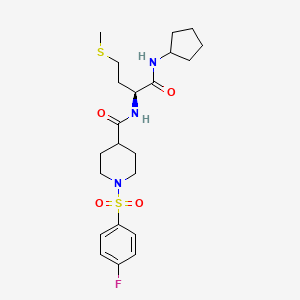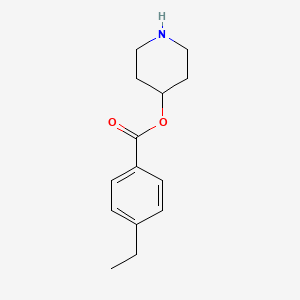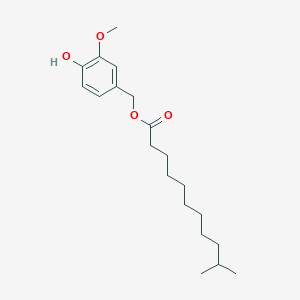![molecular formula C11H11NS B12615606 4-[2-(Ethylsulfanyl)ethenyl]benzonitrile CAS No. 918340-91-7](/img/structure/B12615606.png)
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile is an organic compound with a unique structure that includes a benzonitrile core substituted with an ethylsulfanyl group and an ethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethenyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with ethylthiol in the presence of a base, followed by a Heck coupling reaction with vinyl halides. The reaction conditions typically include the use of palladium catalysts and phosphine ligands under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
化学反应分析
Types of Reactions
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in electrophilic addition reactions, such as hydrohalogenation or hydration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Hydrohalogenation with hydrogen halides, hydration with water and acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or hydrated derivatives.
科学研究应用
4-[2-(Ethylsulfanyl)ethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(Ethylsulfanyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
相似化合物的比较
Similar Compounds
4-[2-(Methylsulfanyl)ethenyl]benzonitrile: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-[2-(Ethylsulfonyl)ethenyl]benzonitrile: Contains an ethylsulfonyl group instead of an ethylsulfanyl group.
4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
属性
CAS 编号 |
918340-91-7 |
|---|---|
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC 名称 |
4-(2-ethylsulfanylethenyl)benzonitrile |
InChI |
InChI=1S/C11H11NS/c1-2-13-8-7-10-3-5-11(9-12)6-4-10/h3-8H,2H2,1H3 |
InChI 键 |
XZBTVFBWCGCWLO-UHFFFAOYSA-N |
规范 SMILES |
CCSC=CC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
![N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12615537.png)
![{2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615541.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-methyl-, oxime](/img/structure/B12615559.png)


![3-{[(5R)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12615570.png)
![9-Bromo-2-naphthalen-2-yl-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12615575.png)
![4-Bromo-2-[4-(trifluoromethyl)phenyl]thiophene](/img/structure/B12615577.png)

![1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene](/img/structure/B12615593.png)
![N-Hydroxy-N'-[(2-methylphenyl)methyl]urea](/img/structure/B12615594.png)
![1-[5-(Methoxymethoxy)pyridin-2(1H)-ylidene]-1-nitrosomethanamine](/img/structure/B12615595.png)
